680C91

Overview

Description

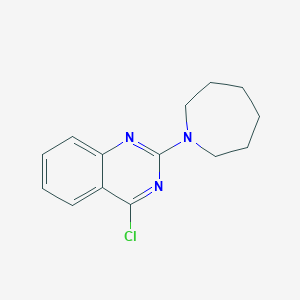

680C91 is a chemical compound known for its potent and selective inhibition of the enzyme tryptophan 2,3-dioxygenase. This enzyme is crucial in the catabolism of tryptophan, an essential amino acid.

Mechanism of Action

Target of Action

The primary target of 680C91 is tryptophan 2,3-dioxygenase (TDO) . TDO is a key enzyme in the catabolism of tryptophan . It is highly expressed in certain types of cells, such as glioma cells .

Mode of Action

This compound acts as a potent and selective inhibitor of TDO .

Biochemical Pathways

The inhibition of TDO by this compound affects the catabolism of tryptophan . Normally, TDO directs the conversion of tryptophan to kynurenin . Kynurenin has been identified as an endogenous ligand of the arylhydrocarbon receptor (AHR) . Therefore, the inhibition of TDO by this compound can disrupt this pathway and affect the activities of cells that express AHR, such as glioma cells .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The inhibition of TDO by this compound can lead to significant changes in cell behavior. For instance, it has been shown to impair cell proliferation in a concentration-dependent manner . In the context of cancer immunotherapy, the inhibition of TDO can potentially disrupt the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses .

Biochemical Analysis

Biochemical Properties

The primary biochemical role of 680C91 is as a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO) . TDO is the key enzyme of tryptophan catabolism . This compound has a Ki of 51 nM, indicating a strong affinity for TDO .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of TDO. By inhibiting TDO, this compound can alter the catabolism of tryptophan in cells . This can have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme TDO, inhibiting its activity . This prevents the conversion of tryptophan to kynurenine, a key step in the catabolism of tryptophan .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to persist as long as the compound is present .

Dosage Effects in Animal Models

It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan catabolism, where it acts as an inhibitor of the enzyme TDO . This can affect the levels of tryptophan and kynurenine in the body .

Transport and Distribution

Given its role as a TDO inhibitor, it is likely that it would be transported to sites where TDO is present .

Subcellular Localization

Given its role as a TDO inhibitor, it is likely that it would be localized to sites where TDO is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

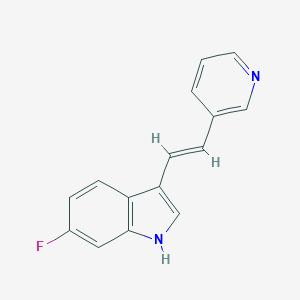

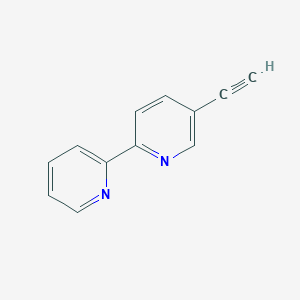

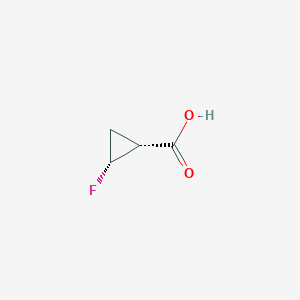

The synthesis of 680C91 involves the substitution of hydrogen at position 3 of 6-fluoroindole with a 2-(pyridin-3-yl)vinyl group in the trans configuration . The reaction typically requires specific conditions to ensure the correct configuration and high yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound is generally carried out under controlled conditions to maintain high purity and consistency. The compound is usually synthesized in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

680C91 primarily undergoes substitution reactions due to the presence of the fluoroindole and pyridinylvinyl groups. It is also involved in competitive inhibition reactions with tryptophan 2,3-dioxygenase .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed

The major product formed from the reactions involving this compound is kynurenine, a metabolite of tryptophan catabolism. This product is significant in various biological pathways, including those related to immune response and neurodegeneration .

Scientific Research Applications

680C91 has a wide range of applications in scientific research:

Cancer Immunotherapy: It is used to inhibit tryptophan 2,3-dioxygenase, thereby modulating the immune response against tumors.

Alzheimer’s Disease: The compound is studied for its potential to affect tryptophan metabolism, which is linked to neurodegenerative diseases.

Biological Research: It is used to study the effects of tryptophan catabolism on various biological processes, including cell proliferation and immune response.

Pharmacological Studies: This compound is employed in the development of new therapeutic agents targeting tryptophan 2,3-dioxygenase.

Comparison with Similar Compounds

Similar Compounds

- CTK7A

- HIF-2α-IN-8

- Tilorone dihydrochloride

- Glucosamine sulfate

- HIF1-IN-3

Uniqueness

680C91 stands out due to its high selectivity and potency as a tryptophan 2,3-dioxygenase inhibitor. Unlike other inhibitors, it does not affect indoleamine 2,3-dioxygenase or monoamine oxidase, making it a more targeted therapeutic agent .

Properties

IUPAC Name |

6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSDQTBCNYWBMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226445 | |

| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163239-22-3 | |

| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163239-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163239-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B170342.png)

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)